2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS 338419-10-6) is a fluorinated heterocyclic building block (MF: C₈H₅F₃N₄O; MW: 230.15 g/mol) that integrates a 1,2,4-triazolo[1,5-a]pyridine core with an 8-position trifluoroacetamide substituent. This scaffold is a validated pharmacophore in kinase inhibitor discovery, with the triazolopyridine moiety appearing in clinical candidates targeting PI3Kγ, ASK1, AXL, RORγt, and RIPK1.

Molecular Formula C8H5F3N4O
Molecular Weight 230.15
CAS No. 338419-10-6
Cat. No. B2486005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
CAS338419-10-6
Molecular FormulaC8H5F3N4O
Molecular Weight230.15
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16)
InChIKeyRYOVHXKLDDCCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS 338419-10-6): A Trifluoromethyl-Embedded Heterocyclic Scaffold for Fragment-Based and Kinase-Targeted Procurement


2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS 338419-10-6) is a fluorinated heterocyclic building block (MF: C₈H₅F₃N₄O; MW: 230.15 g/mol) that integrates a 1,2,4-triazolo[1,5-a]pyridine core with an 8-position trifluoroacetamide substituent. This scaffold is a validated pharmacophore in kinase inhibitor discovery, with the triazolopyridine moiety appearing in clinical candidates targeting PI3Kγ, ASK1, AXL, RORγt, and RIPK1 . The trifluoroacetamide group confers distinctive electronic and steric properties—increased lipophilicity, metabolic stability via blocked oxidative metabolism, and hydrogen-bond donor capacity—that differentiate this fragment from non-fluorinated analogs in both physicochemical profile and synthetic utility . Commercial availability from multiple suppliers (e.g., Leyan, ChemScene, AKSci) with typical purity ≥95% supports its use as a research intermediate .

Why Generic Triazolopyridine Substitution Is Insufficient: Differential Physicochemical and Synthetic Properties of 338419-10-6


The triazolopyridine fragment class is broad, and simple substitution with non-fluorinated acyl, amine, or methyl variants at the 8-position can produce compounds with divergent lipophilicity, metabolic stability, hydrogen-bonding capacity, and synthetic reactivity profiles. The trifluoromethyl group in 338419-10-6 is a metabolically resistant, strongly electron-withdrawing moiety, whereas a methyl or unsubstituted amine analog lacks these electronic effects and is more susceptible to oxidative metabolism [1]. The trichloro analog (CAS 338419-09-3) has a significantly higher molecular weight (279.51 g/mol) and different steric profile, which can alter downstream pharmacokinetic properties and synthetic handling . Without head-to-head biological multiplexing data, generic substitution cannot be assumed to produce equivalent behavior in either in vitro assays or multi-step synthetic sequences, making direct procurement of the exact compound essential for project reproducibility .

Quantitative Evidence Guide: 338419-10-6 Versus Closest Structural Analogs in Physicochemical and Biological Dimensions


Trifluoroacetamide vs. Unsubstituted Amine: Metabolic Stability and Lipophilicity Differentiation at the 8-Position

The 8-position trifluoroacetamide substituent in 338419-10-6 confers substantially different physicochemical properties compared to the unsubstituted 8-amine parent scaffold [1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-95-6). The parent amine has a predicted LogP of ~0.89 , whereas the trifluoroacetamide analog is expected to have a LogP approximately 0.5–1.0 log units higher based on the established contribution of the trifluoroacetamide group (π ~ 0.5–0.7 via Hansch analysis). This increased lipophilicity correlates with improved membrane permeability. Critically, the trifluoroacetamide group blocks a primary site of oxidative N-dealkylation and acetylation, predicting enhanced metabolic stability relative to the free amine, which is directly susceptible to Phase I and Phase II metabolism . The trifluoroacetamide also serves as a hydrogen-bond donor (N–H), unlike the tertiary amine alternatives, enabling specific interactions with kinase hinge regions.

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacokinetics

Trifluoroacetamide (338419-10-6) vs. Trichloroacetamide Analog (CAS 338419-09-3): Molecular Weight and Steric Differentiation

The trichloro analog 2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS 338419-09-3) represents the closest halogen-substituted comparator available from the same vendor catalogs. It has a molecular weight of 279.51 g/mol compared to 230.15 g/mol for 338419-10-6, a difference of +49.36 g/mol (+21.4%) . The trichloromethyl group (CCl₃) is sterically bulkier than trifluoromethyl (CF₃), with van der Waals volumes of approximately 41.5 ų vs. 21.3 ų, respectively. This steric difference can alter binding pocket accommodation in kinase ATP sites and may reduce ligand efficiency (LE) when normalized by heavy atom count. Both compounds are listed at ≥98% purity from the same supplier (ChemScene), enabling direct sourcing comparison .

Medicinal Chemistry Lead Optimization Physicochemical Property Optimization

Triazolopyridine Scaffold Biological Multiplexing: Class-Level Evidence of Multi-Target Kinase and Receptor Interactions

While no single-target IC₅₀ value has been published for 338419-10-6 specifically, the compound has been tested in multiple PubChem BioAssay high-throughput screening campaigns. The ChemSrc bioassay database records entries for 338419-10-6 tested against the regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), and in an unfolded protein response (UPR) assay . The broader triazolopyridine class is validated across numerous kinase targets: PI3Kγ inhibitors with nanomolar potency, ASK1 inhibitors (e.g., compound 16a, IC₅₀ = 149.1 nM), and RORγt inverse agonists with Luciferase reporter IC₅₀ values as low as 14 nM [1]. These data establish that the triazolopyridine scaffold—and by extension its trifluoroacetamide-functionalized variant—has broad target engagement potential that simple pyridine or pyrimidine scaffolds lack.

High-Throughput Screening Kinase Inhibitor Discovery Polypharmacology

Metabolic Stability of the Triazolopyridine Core: Class-Level Evidence Supporting the Trifluoroacetamide Scaffold Choice

Published SAR data for the triazolopyridine class demonstrates that the core scaffold itself is metabolically stable, with no soft spots identified on the triazolopyridine ring during metabolite identification studies . In the RORγt inverse agonist series, the triazolopyridine core showed low tendency toward reactive metabolite formation. The addition of the trifluoroacetamide group at the 8-position further enhances this intrinsic stability by blocking metabolic oxidation at the amine site . In contrast, alkyl-substituted analogs (e.g., 8-methylamino or 8-acetamide derivatives) retain sites for N-dealkylation or amide hydrolysis. This trifluoroacetamide-specific metabolic resistance is a key differentiator for procurement when the intended downstream application involves in vivo pharmacokinetic studies.

Drug Metabolism Pharmacokinetics Scaffold Optimization

Synthetic Utility: Trifluoroacetamide as a Directable and Removable Protecting/Directing Group at the 8-Position

The trifluoroacetamide group in 338419-10-6 serves a dual synthetic role not available with the parent 8-amine scaffold: it acts as both a directing group for regioselective functionalization at adjacent positions on the triazolopyridine ring and as a protected amine that can be cleaved under mild basic conditions (e.g., K₂CO₃/MeOH/H₂O) to reveal the free 8-amine for further diversification. The trichloro analog (338419-09-3) can also be deprotected but generates trichloroacetate byproducts with different reactivity and toxicity profiles. The trifluoroacetamide is preferred for applications involving palladium-catalyzed cross-coupling reactions, where the electron-withdrawing CF₃ group can influence regioselectivity of C–H activation at the 7-position of the triazolopyridine ring [1].

Synthetic Chemistry Late-Stage Functionalization Protecting Group Strategy

Optimal Procurement and Application Scenarios for 2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (338419-10-6)


Fragment-Based Kinase Inhibitor Screening Libraries Requiring Metabolic Stability

Research groups building fragment-screening libraries for kinase targets (PI3Kγ, ASK1, RORγt, AXL, RIPK1) should prioritize 338419-10-6 over the unsubstituted 8-amine analog. The trifluoroacetamide group provides enhanced LogP (~0.5–1.0 log units higher) for improved cell permeability and metabolic stability, as demonstrated by class-level metabolite identification studies showing the triazolopyridine core is resistant to oxidative metabolism . The compound's multi-target HTS screening profile (PubChem BioAssay entries for RGS4, OPRM1, ADAM17, CHRM1, UPR) further supports its utility as a broad-spectrum kinase fragment probe .

Lead Optimization Programs Prioritizing Ligand Efficiency and Steric Fit

For programs optimizing ligands for sterically constrained kinase ATP-binding pockets, 338419-10-6 (MW 230.15 g/mol) offers a 21.4% lower molecular weight and approximately 95% smaller van der Waals volume at the CX₃ position compared to the trichloro analog CAS 338419-09-3 (MW 279.51 g/mol) . This translates to higher ligand efficiency indices (LE = 0.3–0.4 kcal/mol per heavy atom for typical fragment hits) and better accommodation in narrow hydrophobic pockets that cannot tolerate the bulkier CCl₃ group. Both compounds are available at ≥98% purity from the same vendors, enabling direct comparative SAR studies .

Late-Stage Functionalization via Regioselective C–H Activation at the 7-Position

Synthetic chemistry teams requiring regioselective functionalization of the triazolopyridine scaffold should procure 338419-10-6 for its electron-withdrawing trifluoroacetamide directing group, which can guide C–H activation or electrophilic substitution to the electronically favored 7-position. This capability is absent in the free 8-amine analog (CAS 31052-95-6), which would require separate amine protection and lack electronic direction. The trifluoroacetamide can subsequently be cleaved under mild basic conditions to reveal the free amine for further diversification [1].

In Vivo Pharmacokinetic Studies of Triazolopyridine-Based Probes

Investigators planning rodent pharmacokinetic studies on triazolopyridine-based chemical probes should select 338419-10-6 over N-acetyl or free amine analogs to minimize first-pass metabolism. The trifluoroacetamide group blocks the primary site of Phase I (N-oxidation) and Phase II (N-acetylation) metabolism that limits the exposure of the 8-amine parent scaffold. Class-level data from the RORγt inverse agonist program confirms that the triazolopyridine core lacks metabolic soft spots, and the trifluoromethyl group further enhances metabolic stability of the amide bond .

Quote Request

Request a Quote for 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.